N-(2-benzoylphenyl)-1-naphthamide
Description
N-(2-Benzoylphenyl)-1-naphthamide is a structurally distinct compound characterized by a naphthamide core substituted with a 2-benzoylphenyl group. This substitution introduces steric and electronic effects that influence its conformational stability and intermolecular interactions. The compound’s solid-state structure, as revealed by X-ray crystallography, demonstrates a bifurcated N–H⋯(O,N) hydrogen bond system that stabilizes its molecular conformation, forming S(6) and S(5) ring motifs . The benzoyl group at the ortho position imposes steric constraints, which significantly affect hydrogen bonding (HB) behavior in both solid and solution states .
The compound’s intramolecular HB dynamics are solvent-dependent. For instance, in DMSO-d₆, the disruption of HB networks occurs with estimated thermodynamic parameters (ΔH° = 28.3 kJ·mol⁻¹, ΔS° = 69.1 J·mol⁻¹·K⁻¹) for related oxalamide derivatives, suggesting similar energetics for this compound . These interactions are critical for its supramolecular assembly, enabling 1-D and 2-D crystal networks through C–H⋯O and dipolar C=O⋯π interactions .
Properties
IUPAC Name |
N-(2-benzoylphenyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO2/c26-23(18-10-2-1-3-11-18)21-14-6-7-16-22(21)25-24(27)20-15-8-12-17-9-4-5-13-19(17)20/h1-16H,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTLBCRCRLBVTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-(2-Benzoylphenyl)acetamide
- Key Differences : Lacks the naphthamide core, replacing it with an acetamide group.
- HB Behavior : Steric hindrance from the o-benzoyl group prevents two-center HB formation in both solid and solution states (DMSO-d₆), unlike oxalamide derivatives that form three-center HBs .
- Thermodynamic Stability : Requires cooperative interactions (e.g., C–H⋯O) to stabilize its structure, as standalone HB is insufficient .
N1,N2-Bis(2-benzoylphenyl)oxalamide
- HB Configuration : Forms three-center HBs in solution and solid states due to oxalamide’s extended HB capacity.
- Thermodynamics : Exhibits ΔH° = 28.3 kJ·mol⁻¹ and ΔS° = 69.1 J·mol⁻¹·K⁻¹ for HB disruption in DMSO-d₆, comparable to N-(2-benzoylphenyl)-1-naphthamide .
- Supramolecular Assembly : Leverages intermolecular HBs for 2-D networks, contrasting with the 1-D networks in acetamide analogs .
Conformational Rigidity in Pyrrolidine Derivatives
The compound (2R)-N-(2-Benzoylphenyl)-1-benzyl-pyrrolidine-2-carboxamide shares the 2-benzoylphenyl motif but incorporates a pyrrolidine ring. This modification:
- Enhances Rigidity : Intramolecular HBs (N–H⋯O/N) stabilize a folded conformation, contrasting with the planar naphthamide core .
- Biological Implications : Increased rigidity may improve receptor binding specificity but reduce solubility compared to flexible naphthamides .
Research Findings and Implications
- HB-Driven Supramolecular Assembly : The benzoyl group’s steric effects limit HB formation in this compound, necessitating intermolecular interactions for crystal stability .
- Activity-Structure Relationships : Para-substituted naphthamides (e.g., chlorophenyl derivatives) exhibit superior biological activity due to reduced steric hindrance and optimized HB capacity .
- Thermodynamic Insights : Solvent polarity (e.g., DMSO-d₆) disrupts HB networks, providing a framework for tuning solubility and stability in drug design .
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